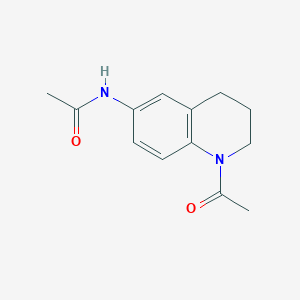

N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)acetamide” is a derivative of quinoline, which is a heterocyclic aromatic organic compound. Quinoline and its derivatives are known for their wide range of biological activities .

Molecular Structure Analysis

The molecular structure of “N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)acetamide” would likely include a quinoline core, which is a fused ring structure containing a benzene ring and a pyridine ring .Chemical Reactions Analysis

Quinoline derivatives can undergo a variety of chemical reactions, including electrophilic and nucleophilic substitutions, oxidations, and reductions . The specific reactions that “N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)acetamide” can undergo would depend on the specific functional groups present in the molecule.Physical And Chemical Properties Analysis

The physical and chemical properties of “N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)acetamide” would depend on its specific structure. Quinoline derivatives are generally aromatic and may exhibit varying degrees of polarity and solubility depending on their functional groups .Applications De Recherche Scientifique

1. Anticancer Potential

N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)acetamide derivatives have been explored for their anticancer properties. A study found that certain derivatives showed significant antiproliferative activities against various human cancer cell lines, including lung carcinoma, hepatoma, and gastric cancer, highlighting their potential in cancer therapy (Chen et al., 2013). Another research demonstrated the synthesis of related compounds and their positive effects on human breast cancer and cervix cancer cell lines (Marganakop et al., 2013).

2. Cell Cycle Arrest and Cell Death Induction

Research has indicated that certain N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)acetamide derivatives can induce cell death in cancer cells by causing G2/M phase cell cycle arrest. This finding suggests a mechanism through which these compounds might exert their anticancer effects (Shyamsivappan et al., 2022).

3. Structural and Physicochemical Properties

Studies on the structural aspects of related quinoline amide derivatives reveal insights into their molecular arrangements and properties. For instance, the self-assembly of certain derivatives through weak interactions can give rise to specific geometrical structures, which could be relevant in understanding their biological activities (Kalita & Baruah, 2010).

4. Applications in Tuberculosis Treatment

Derivatives of N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)acetamide have shown promise in the treatment of tuberculosis. Some compounds were active against both drug-susceptible and drug-resistant strains of Mycobacterium tuberculosis, indicating their potential as new antitubercular agents (Pissinate et al., 2016).

5. Fluorescence and Sensing Applications

Certain derivatives based on the quinoline platform have been developed as fluorescent sensors. These compounds can display high selectivity and sensitivity, with potential applications in distinguishing between different metal ions, such as cadmium and zinc, which could have implications in environmental monitoring and analytical chemistry (Zhou et al., 2012).

Mécanisme D'action

Orientations Futures

The future research directions for “N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)acetamide” could involve further exploration of its synthesis, properties, and potential applications. Given the wide range of biological activities exhibited by quinoline derivatives, it could be of interest in the development of new pharmaceuticals .

Propriétés

IUPAC Name |

N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O2/c1-9(16)14-12-5-6-13-11(8-12)4-3-7-15(13)10(2)17/h5-6,8H,3-4,7H2,1-2H3,(H,14,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEFLNJHZOQTGOZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC2=C(C=C1)N(CCC2)C(=O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)acetamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-[4-(1H-Indazole-3-carbonyl)piperazin-1-yl]-3-methyl-1H-pyrimidine-2,4-dione](/img/structure/B2809841.png)

![9-(4-ethoxyphenyl)-1-methyl-3-(2-morpholinoethyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2809845.png)

![2-Amino-4-chloro-6-methyl-7H-pyrrolo[2,3-D]pyrimidine](/img/structure/B2809847.png)

![6-Phenyl-2-[1-(pyridin-3-ylmethyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2809849.png)

![(Z)-ethyl 2-(2-((2-phenoxybenzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2809850.png)

![1-(3-chloro-2-methylphenyl)-3-[(2-thienylmethyl)amino]-2(1H)-pyrazinone](/img/structure/B2809856.png)

![3-[(4-bromophenyl)sulfanyl]-6-methoxy-2-(4-methoxyphenyl)-1H-1-benzothiophen-1-one](/img/structure/B2809857.png)

![N-[(4-fluorophenyl)methyl]-2-[(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2809864.png)